5-Bromo-4-chloropyrazolo[1,5-a]pyridine
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Overview
Description
5-Bromo-4-chloropyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2. It is a derivative of pyrazolo[1,5-a]pyridine, where the 5th position is substituted with a bromine atom and the 4th position with a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyrazolo[1,5-a]pyridine as the core structure.
Bromination: The bromination of pyrazolo[1,5-a]pyridine at the 5th position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Chlorination: The chlorination at the 4th position can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-4-chloropyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine: Similar in structure but differs in the position of the bromine and chlorine atoms.
5-Bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate: Contains an additional carboxylate group at the 3rd position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and specialized applications in various research fields .
Properties
IUPAC Name |
5-bromo-4-chloropyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-4-11-6(7(5)9)1-3-10-11/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXLWTSIJGQDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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